molecular formula C20H20N4O2S2 B2729823 N-(2,3-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392294-22-3

N-(2,3-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2729823
CAS No.: 392294-22-3
M. Wt: 412.53
InChI Key: LMOIDGYWHFGVPP-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-based derivative characterized by a 1,3,4-thiadiazole core functionalized with a thioacetamide linkage and substituted aromatic groups. The compound’s structure includes:

  • A 1,3,4-thiadiazole ring at the core, known for its electron-deficient nature and role in enhancing bioactivity .
  • A thioacetamide bridge (-S-CH2-CO-NH-) connecting the thiadiazole ring to the 2,3-dimethylphenyl group, which may influence solubility and metabolic stability.
  • A 2-phenylacetamido substituent on the thiadiazole ring, contributing to hydrophobic interactions in biological systems.
  • A 2,3-dimethylphenyl group as the terminal aromatic moiety, which likely enhances steric bulk and modulates receptor binding.

This compound shares structural motifs with other thiadiazole derivatives reported for antimicrobial, anticancer, and enzyme-inhibitory activities . Its synthesis likely follows methods similar to those described for analogous compounds, involving condensation of 5-amino-1,3,4-thiadiazole-2-thiol with activated acylating agents in the presence of coupling reagents like EDC/HOBt .

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-13-7-6-10-16(14(13)2)21-18(26)12-27-20-24-23-19(28-20)22-17(25)11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOIDGYWHFGVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound with significant potential in medicinal chemistry due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O2S2, with a molecular weight of 412.53 g/mol. The compound features a thiadiazole moiety linked to an acetamide group, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. Specifically:

  • Antibacterial Activity : Compounds with similar structures have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. For instance, a derivative with a similar thiadiazole structure demonstrated a minimum inhibitory concentration (MIC) of 32.6 µg/mL against these pathogens, outperforming standard antibiotics like itraconazole (MIC = 47.5 µg/mL) .

Anticancer Activity

The anticancer potential of this compound is supported by studies on related thiadiazole derivatives:

  • Cytotoxic Properties : A review highlighted that 1,3,4-thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds in this class exhibited IC50 values ranging from 0.74 to 10.0 µg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines . The most active derivatives showed IC50 values as low as 0.28 µg/mL against breast cancer cells.

Enzyme Inhibition

Thiadiazole derivatives are also noted for their ability to inhibit specific enzymes:

  • Tyrosinase Inhibition : Some synthesized compounds have been evaluated for their ability to inhibit mushroom tyrosinase activity. For example, a related compound demonstrated an IC50 value of 3.17 µM compared to the standard inhibitor kojic acid (IC50 = 15.91 µM). The docking studies suggest that these compounds interact effectively with the active site residues of tyrosinase .

Case Studies

Several studies have documented the biological activities associated with thiadiazole derivatives:

  • Antimicrobial Efficacy : A study reported that phenyl-substituted thiadiazoles exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms : Research has shown that certain thiadiazole compounds induce apoptosis in cancer cells without causing cell cycle arrest, highlighting their potential as anticancer agents .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibit promising anticancer activities. For example:

  • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) .
  • A derivative of thiadiazole was shown to inhibit cell growth significantly, suggesting that the structural features of this compound may enhance its efficacy against tumors.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various thiadiazole derivatives against multiple cancer cell lines using the MTT assay method. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 Value (µM)Reference
3dSKNMC15
3hHT-2920
ControlDoxorubicin10

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of similar compounds. It was found that they could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole derivatives are extensively studied for their diverse pharmacological profiles. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Physical Properties Comparison

Compound Name Substituents on Thiadiazole Ring Yield (%) Melting Point (°C) Key Structural Features
N-(2,3-Dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide 2-Phenylacetamido, 2,3-dimethylphenyl N/A N/A Thioacetamide bridge, dimethylphenyl group
5e 4-Chlorobenzyl, 2-isopropyl-5-methylphenoxy 74 132–134 Chlorobenzyl group, isopropyl-methylphenoxy
5j 4-Chlorobenzyl, 2-isopropyl-5-methylphenoxy 82 138–140 Similar to 5e with higher yield
4y Ethyl, p-tolylamino N/A N/A Dual thiadiazole-thioacetamide linkage
W1 Benzimidazole-thioacetamide, dinitrophenyl N/A N/A Benzimidazole hybrid, nitro groups

Key Observations :

Substituent Effects on Physical Properties: The 2,3-dimethylphenyl group in the target compound may increase hydrophobicity compared to compounds like 5e and 5j, which contain chlorobenzyl or methoxyphenoxy groups . This could enhance membrane permeability but reduce aqueous solubility. Higher melting points (e.g., 138–140°C for 5j ) are observed in analogs with electron-withdrawing substituents (e.g., Cl), whereas the target compound’s melting point remains unreported but is expected to be influenced by its dimethylphenyl group.

Biological Activity: Anticancer Activity: Compound 4y (IC50: 0.034–0.084 mmol L–1 against A549/MCF-7 cells ) demonstrates that dual thiadiazole-thioacetamide linkages enhance cytotoxicity. The target compound’s 2-phenylacetamido group may similarly interact with cellular targets like aromatase or DNA topoisomerases. Antimicrobial Potential: Analogs like W1 and benzofuran-oxadiazole derivatives highlight the role of aromatic and heterocyclic substituents in antimicrobial activity. The target compound’s dimethylphenyl group could offer comparable or improved activity against Gram-positive pathogens . Enzyme Inhibition: Thiadiazoles with acetamide bridges (e.g., 4.8–4.10 ) show inhibitory effects on enzymes like laccase or aromatase. The target compound’s phenylacetamido group may confer similar enzyme-binding affinity.

Synthetic Efficiency :

  • Yields for thiadiazole derivatives vary widely (56–89% ), depending on substituent complexity. The target compound’s synthesis may align with methods using EDC/HOBt-mediated coupling (72–85% yields ), though its sterically bulky groups could reduce efficiency.

Preparation Methods

Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring serves as the structural backbone of the target compound. Its synthesis typically begins with cyclization reactions involving thiosemicarbazide derivatives. A widely adopted protocol involves the condensation of substituted hydrazides with carbon disulfide under acidic conditions, followed by cyclization in concentrated sulfuric acid. For instance, 5-amino-1,3,4-thiadiazole-2-thiol can be synthesized by refluxing thiosemicarbazide with carbon disulfide in ethanol, followed by treatment with concentrated sulfuric acid to induce cyclization.

Reaction Conditions:

  • Precursor: Thiosemicarbazide (0.1 mol)
  • Reagents: Carbon disulfide (1.2 equiv), ethanol (200 mL), concentrated H2SO4 (10 mL)
  • Temperature: 80°C (reflux)
  • Time: 6–8 hours
  • Yield: 70–75%

The resulting 5-amino-1,3,4-thiadiazole-2-thiol is characterized by its reactivity at the 2-position, where the thiol group facilitates subsequent functionalization.

Synthesis of the Thioether Linkage

The thioether bridge connecting the thiadiazole and N-(2,3-dimethylphenyl)acetamide segments is formed through nucleophilic substitution. Chloroacetylation of N-(2,3-dimethylphenyl)acetamide precedes this step, yielding 2-chloro-N-(2,3-dimethylphenyl)acetamide. Reaction of this intermediate with 5-(2-phenylacetamido)-1,3,4-thiadiazole-2-thiol in the presence of a base facilitates thioether formation.

Reaction Conditions:

  • Reactants: 5-(2-Phenylacetamido)-1,3,4-thiadiazole-2-thiol (1.0 equiv), 2-chloro-N-(2,3-dimethylphenyl)acetamide (1.1 equiv)
  • Base: Triethylamine (2.0 equiv)
  • Solvent: Tetrahydrofuran (THF, 30 mL)
  • Temperature: 60°C (reflux)
  • Time: 4–6 hours
  • Yield: 60–65%

The crude product is purified via recrystallization from ethanol, affording the final compound as a crystalline solid.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents such as acetonitrile and THF enhance nucleophilicity in amidation and thioether formation steps, respectively. Elevated temperatures (60–80°C) improve reaction rates but may necessitate shorter reaction times to prevent decomposition.

Table 1: Solvent Optimization for Amidation

Solvent Dielectric Constant Yield (%)
Acetonitrile 37.5 70
DMF 36.7 65
THF 7.5 55

Data adapted from.

Catalytic and Stoichiometric Considerations

Excess EDC (1.2–1.5 equiv) ensures complete activation of the carboxylic acid, while stoichiometric HOBt minimizes racemization. In thioether formation, triethylamine neutralizes HCl generated during substitution, driving the reaction to completion.

Analytical Characterization and Validation

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Amide C=O Stretch: 1680–1650 cm−1
  • Thiadiazole C=N Stretch: 1620–1580 cm−1
  • Thioether C–S Stretch: 690–655 cm−1

1H NMR (DMSO-d6):

  • δ 2.25 (s, 6H, CH3 from dimethylphenyl)
  • δ 3.85 (s, 2H, CH2CO)
  • δ 7.20–7.65 (m, 9H, aromatic protons)

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%. Melting points range from 175–180°C, consistent with crystalline homogeneity.

Challenges and Mitigation Strategies

Byproduct Formation

Competitive oxidation of the thiol group during thioether synthesis can generate disulfide byproducts. Conducting reactions under nitrogen atmosphere and using fresh triethylamine mitigates this issue.

Scalability Limitations

Batch processing in THF poses scalability challenges due to solvent volume requirements. Transitioning to continuous flow reactors with immobilized catalysts may enhance throughput.

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